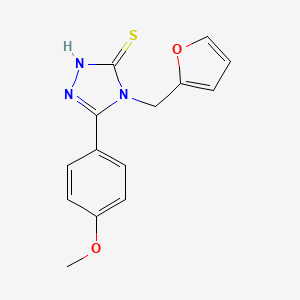

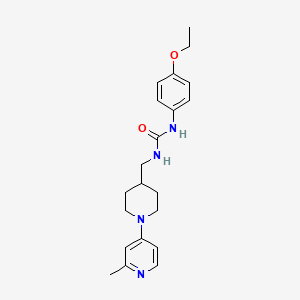

![molecular formula C9H12N6 B2986823 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine CAS No. 946332-34-9](/img/structure/B2986823.png)

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Mechanism of Action

Target of Action

The primary target of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death through apoptosis .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: This compound interacts with various biomolecules within cells. Notably, it selectively inhibits cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression. CDK2 plays a pivotal role in phosphorylating key components involved in cell proliferation . By inhibiting CDK2, 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine disrupts cell cycle progression and suppresses tumor growth.

Enzyme and Protein Interactions: The compound directly interacts with CDK2 and its regulatory partner, cyclin A2. This interaction prevents the activation of CDK2 and halts cell cycle progression. Additionally, it forms essential hydrogen bonds with Leu83 in the CDK2 active site .

Cellular Effects

Impact on Cell Function:- Disrupting cell cycle progression.

- Inducing apoptosis within cancer cells.

- Modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

- Binds to CDK2, preventing its activation.

- Alters cell cycle checkpoints.

- Regulates gene expression by affecting transcription factors.

Temporal Effects in Laboratory Settings

- Stability of the compound over time.

- Long-term effects on cellular function, including sustained inhibition of CDK2 and cell growth suppression.

Dosage Effects in Animal Models

- Varying dosages of the compound exhibit different effects.

- Threshold effects may occur.

- High doses may lead to toxicity or adverse reactions.

Metabolic Pathways

Involvement in Metabolism:Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxamide with pyrrolidine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol under reflux.

Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced triazolopyrimidine derivatives.

Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

- Pyrazolo[3,4-d]pyrimidine

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits superior neuroprotective and anti-inflammatory activities, making it a promising candidate for further research and development .

Properties

IUPAC Name |

3-methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-14-8-7(12-13-14)9(11-6-10-8)15-4-2-3-5-15/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDWZJVTUGIYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCCC3)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2986744.png)

![tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2986745.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2986747.png)

![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)

![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)